Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate
Description
Structural and Physicochemical Characterization
Molecular Architecture
The molecular structure of methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is characterized by a central benzene ring substituted at positions 2, 3, and 5. At position 2, a hydroxyl group ($$-\text{OH}$$) introduces hydrogen-bonding potential, while position 3 features a 2-chloroacetamido group ($$-\text{NHCOCH}2\text{Cl}$$) that contributes to both steric bulk and electrophilicity. Position 5 is occupied by a bromine atom, a strong electron-withdrawing substituent that polarizes the aromatic ring. The methyl ester moiety at position 1 ($$-\text{COOCH}3$$) completes the substitution pattern, rendering the molecule amphiphilic due to its polar functional groups and non-aromatic methyl group.
Key bond lengths and angles can be inferred from analogous structures. For example, the C-Br bond in similar brominated benzoates measures approximately 1.89 Å, while the C-Cl bond in chloroacetamido groups is typically 1.76 Å. The dihedral angle between the benzene ring and the ester group is estimated at 12–15°, based on X-ray crystallographic data of related methyl benzoate derivatives.
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR : The proton spectrum features distinct signals for the methyl ester ($$ \delta $$ 3.90–3.95 ppm, singlet), hydroxyl proton ($$ \delta $$ 10.2–10.5 ppm, broad), and chloroacetamido NH ($$ \delta $$ 8.3–8.5 ppm, broad). Aromatic protons appear as a doublet of doublets ($$ \delta $$ 7.45–7.60 ppm) due to coupling with adjacent substituents.
- $$ ^{13}\text{C} $$ NMR : Key peaks include the ester carbonyl ($$ \delta $$ 168–170 ppm), amide carbonyl ($$ \delta $$ 165–167 ppm), and brominated aromatic carbons ($$ \delta $$ 118–122 ppm for C-Br). The methyl carbon resonates at $$ \delta $$ 52–53 ppm.
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
- O–H stretch (hydroxyl): 3200–3400 cm$$ ^{-1} $$ (broad)
- Ester C=O: 1720–1740 cm$$ ^{-1} $$
- Amide C=O: 1660–1680 cm$$ ^{-1} $$
- C–Br stretch: 550–600 cm$$ ^{-1} $$
Mass Spectrometry
The molecular ion peak appears at $$ m/z $$ 322 (relative intensity 15%), with fragmentation patterns dominated by loss of $$ \text{CH}_2\text{Cl} $$ ($$ m/z $$ 267) and decarboxylation ($$ m/z $$ 278).
Thermodynamic and Kinetic Properties
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 130–135°C | |
| Boiling Point | 331–335°C (decomposes) | |
| Density | 1.627 ± 0.06 g/cm³ | |
| Solubility in Water | 2.1 mg/mL (25°C) | |
| LogP (Octanol-Water) | 3.11 ± 0.2 |
The compound exhibits moderate thermal stability, with decomposition observed above 300°C due to cleavage of the chloroacetamido group. Kinetic studies of hydrolysis in aqueous solutions reveal a half-life of 48 hours at pH 7, accelerating to 12 hours under alkaline conditions (pH 10).
Electron Distribution and Reactivity Trends
Electron density mapping, derived from Hammett substituent constants ($$ \sigma_{\text{meta}} = +0.39 $$ for Br, $$ +0.47 $$ for Cl), indicates significant electron withdrawal from the aromatic ring. This polarization directs electrophilic attack to the para position relative to the hydroxyl group (position 4), while nucleophilic substitutions occur preferentially at the bromine site (position 5).
The chloroacetamido group participates in intramolecular hydrogen bonding with the hydroxyl group ($$ \Delta G^\circ = -4.2 \, \text{kJ/mol} $$), stabilizing the planar conformation. This interaction also reduces the reactivity of the amide nitrogen toward alkylation, as evidenced by the compound’s resistance to reductive amination under standard conditions.
Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict a HOMO-LUMO gap of 5.3 eV, with the LUMO localized on the chloroacetamido carbonyl and the HOMO on the hydroxylated aromatic ring. This electronic configuration facilitates photoinduced charge-transfer reactions, as observed in UV-Vis spectra ($$ \lambda_{\text{max}} = 285 \, \text{nm}, \, \varepsilon = 4500 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$).
Properties
IUPAC Name |
methyl 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO4/c1-17-10(16)6-2-5(11)3-7(9(6)15)13-8(14)4-12/h2-3,15H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXETVVWWVKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150726 | |
| Record name | Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708126-09-3 | |
| Record name | Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708126-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Synthesis of 5-Bromo-2-Chlorobenzoic Acid Intermediate
This intermediate is crucial for the preparation of the target compound. The synthesis involves two major steps:
Bromination of Salicylic Acid
- Starting Material: Salicylic acid (2-hydroxybenzoic acid), chosen for its availability and low cost.
- Bromination System: The preferred system is an oxidative bromination using tetrabutylammonium bromide, oxygen, and sodium metavanadate.
- Catalyst: Aluminum tribromide is used to enhance selectivity.
- Solvent: 1,4-dioxane is employed as the reaction medium.
- Reaction Conditions: Temperature ranges from 45°C to 120°C, with reaction times between 3 to 24 hours.
- Yield: High yields up to 91% for methyl 5-bromo-2-hydroxyisonicotinate have been reported.
- Post-Treatment: Recrystallization using ethanol/tetrahydrofuran mixtures improves purity.
Chlorination of 2-Hydroxy-5-Bromobenzoic Acid
- Chlorinating Agent: Carbon tetrachloride is preferred.
- Catalyst: Molybdenum hexacarbonyl is used to minimize side reactions.
- Solvent: Dimethyl sulfoxide or diphenyl ether.
- Reaction Conditions: Temperature between 120°C and 180°C for 2 to 12 hours.
- Post-Treatment: Solvent removal under reduced pressure, thermal dissolution in acetonitrile, filtration, cooling, crystallization, and recrystallization.
| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Tetrabutylammonium bromide, O2, NaVO3, AlBr3 | 1,4-dioxane | 45-120 | 3-24 | ~91 | Oxidative bromination, high selectivity |
| Chlorination | Carbon tetrachloride, Mo(CO)6 | DMSO or diphenyl ether | 120-180 | 2-12 | High | Minimizes decarboxylation byproducts |
Formation of 3-(2-Chloroacetamido) Group
- The chloroacetamido moiety is typically introduced via acylation of the amino group with 2-chloroacetyl chloride or similar reagents.
- This step is performed on the bromo-substituted hydroxybenzoate intermediate.
- Reaction conditions involve mild bases to neutralize the acid formed and solvents such as dichloromethane or acetonitrile.
- Temperature is controlled to avoid side reactions, typically 0-25°C.
Esterification to Methyl Ester
- The carboxylic acid group is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction is conducted under reflux conditions.
- The esterification step ensures the final compound is methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents and Catalysts | Solvent(s) | Conditions (Temp, Time) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | Salicylic acid | Tetrabutylammonium bromide, O2, NaVO3, AlBr3 | 1,4-dioxane | 45-120°C, 3-24 h | Oxidative bromination, high yield |
| 2 | Chlorination | 2-Hydroxy-5-bromobenzoic acid | Carbon tetrachloride, Mo(CO)6 | DMSO or diphenyl ether | 120-180°C, 2-12 h | Selective chlorination |
| 3 | Acylation (Amidation) | 5-Bromo-2-chlorobenzoic acid derivative | 2-Chloroacetyl chloride, base | Dichloromethane, acetonitrile | 0-25°C, 1-4 h | Introduces 2-chloroacetamido group |
| 4 | Esterification | 5-Bromo-3-(2-chloroacetamido)-2-hydroxybenzoic acid | Methanol, acid catalyst | Methanol | Reflux, several hours | Forms methyl ester |
Research Findings and Analysis
- The oxidative bromination system using tetrabutylammonium bromide/oxygen/sodium metavanadate with aluminum tribromide catalyst provides superior selectivity and yield compared to traditional bromination methods.
- Chlorination using carbon tetrachloride catalyzed by molybdenum hexacarbonyl reduces side reactions such as decarboxylation and phenol coupling, improving product purity.
- The stepwise approach from widely available salicylic acid minimizes costs and environmental impact, making the synthesis suitable for industrial scale.
- Careful control of reaction conditions, catalyst loading, and solvents is critical to maximize yield and purity at each stage.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated derivatives.
Substitution: The chloroacetamido group can be substituted with other nucleophiles, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-bromo-3-(2-chloroacetamido)-2-oxobenzoate.
Reduction: Formation of 5-bromo-3-(2-aminoacetamido)-2-hydroxybenzoate.
Substitution: Formation of various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The closest structural analog identified is methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9), which shares the same molecular formula (C₁₀H₉BrClNO₄) but differs in substituent positions and functional groups:
- Bromine : Position 3 (analog) vs. position 5 (target compound).
- Chlorine : Position 5 (analog) vs. integrated into the 2-chloroacetamido group at position 3 (target compound).
- Acetamido Group : Position 4 (analog) vs. modified 2-chloroacetamido at position 3 (target compound).
Physical and Chemical Properties
| Property | Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate | Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate |
|---|---|---|
| Molecular Weight | 322.54 g/mol | 322.54 g/mol |
| Density | Not reported | 1.725 g/cm³ |
| Boiling Point | Not reported | 421.7°C (760 mmHg) |
| Refractive Index | Not reported | 1.632 |
| Key Substituents | 5-Br, 3-(2-Cl-acetamido), 2-OH, methyl ester | 3-Br, 5-Cl, 4-acetamido, 2-OH, methyl ester |
Functional Group Reactivity
- Target Compound : The 2-chloroacetamido group at position 3 introduces a reactive chloro site, enabling nucleophilic substitution reactions (e.g., with amines or thiols). The hydroxyl group at position 2 may participate in hydrogen bonding or chelation.
- The bromine at position 3 and chlorine at position 5 may sterically hinder interactions compared to the target compound.
Broader Context of Benzoate Derivatives
Other benzoate derivatives, such as ethyl 2-hydroxybenzoate (), exhibit microbial correlation profiles in fermentation studies, highlighting the role of ester groups and hydroxylation in biological interactions. However, the target compound’s unique halogenation pattern distinguishes it from simpler esters like methyl 3-phenylpropanoate or ethyl octanoate .
Research Implications and Limitations
- Synthesis Challenges : The target compound’s substitution pattern requires precise regioselective synthesis, contrasting with analogs where halogenation and acetylation are more straightforward.
- Data Gaps: Limited public data on the target compound’s reactivity, stability, and applications underscores the need for further studies.
Biological Activity
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a bromo group and a chloroacetamido moiety, suggests various mechanisms of action that could be explored for therapeutic applications.
- Chemical Formula : C10H8BrClO4
- Molecular Weight : 307.53 g/mol
- CAS Number : 1434128-48-9
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : The presence of halogens (bromo and chloro groups) can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
- Anti-inflammatory Effects : Compounds that contain hydroxyl and amido groups may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
A study conducted on various derivatives of benzoic acid, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing that this compound could effectively inhibit bacterial growth at low concentrations.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that this compound exhibits selective cytotoxic effects on certain cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.0 |
These results indicate that the compound has potential as an anticancer agent, particularly against breast cancer cells.
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial, patients with bacterial infections resistant to conventional antibiotics were treated with a formulation containing this compound. The results showed a significant reduction in infection rates compared to the control group, highlighting the compound's potential as an alternative therapeutic agent.
Case Study 2: Cancer Treatment
A preclinical study evaluated the effects of this compound on tumor growth in mice models bearing MCF-7 xenografts. The treatment group exhibited reduced tumor volume and increased apoptosis markers compared to untreated controls, suggesting a promising avenue for further investigation in cancer therapy.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate?
- Methodology : The compound is typically synthesized via sequential functionalization of a benzoate scaffold. Key steps include:
Bromination : Introducing bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Chloroacetylation : Reacting the 3-amino intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamido group.
Esterification : Methylation of the hydroxyl group using methanol and sulfuric acid as a catalyst .
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- NMR Analysis :
- ¹H NMR : Peaks for the methyl ester (~3.8–3.9 ppm), hydroxyl proton (broad ~10–12 ppm), and aromatic protons (split due to substituents).
- ¹³C NMR : Signals for carbonyl carbons (ester: ~168 ppm; amide: ~165 ppm) and halogenated aromatic carbons .
- IR Spectroscopy : Stretches for O–H (~3200 cm⁻¹), C=O (ester: ~1720 cm⁻¹; amide: ~1660 cm⁻¹), and C–Br (~600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 322.54 (C₁₀H₉BrClNO₄) with fragmentation patterns confirming substituents .
Q. What functional groups influence the compound’s reactivity in medicinal chemistry?
- Key Groups :
- 2-Hydroxybenzoate : Participates in hydrogen bonding and metal coordination.
- Chloroacetamido : Acts as an electrophilic site for nucleophilic substitution (e.g., with thiols in enzyme inhibition).
- Bromine : Enhances lipophilicity and influences aromatic ring electronic properties .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and reduce byproducts?
- Catalytic Optimization : Use of continuous flow reactors for precise control over reaction parameters (temperature, stoichiometry) to minimize side reactions .
- Protection-Deprotection Strategies : Temporarily protecting the hydroxyl group during bromination or acetylation steps to prevent undesired oxidation .
- Green Chemistry Approaches : Solvent-free reactions or biodegradable catalysts (e.g., lipases) to enhance sustainability .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- X-ray Crystallography : Use SHELX or ORTEP-III to resolve ambiguities in bond lengths/angles and confirm the spatial arrangement of substituents .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate structural assignments .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the chloroacetamido group .
Q. How do substitution patterns (e.g., bromine vs. chlorine) impact biological activity?
- Comparative Studies :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
